molecular formula C16H21NO4 B8123437 (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8123437
M. Wt: 291.34 g/mol
InChI Key: NWHMTACOMLFVDE-UHFFFAOYSA-N
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Description

(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-formylphenol with azetidine-1-carboxylic acid tert-butyl ester under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Carboxyphenoxymethyl-azetidine-1-carboxylic acid tert-butyl ester.

    Reduction: 4-Hydroxymethylphenoxymethyl-azetidine-1-carboxylic acid tert-butyl ester.

    Substitution: Various substituted phenoxymethyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can confer unique binding properties, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylic acid derivatives: These compounds share the azetidine ring and are used in similar applications.

    Phenoxymethyl derivatives: Compounds with the phenoxymethyl group are also used in medicinal chemistry and materials science.

Uniqueness

(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the azetidine ring and the phenoxymethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic agents.

Biological Activity

(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 137076-22-3
  • Structure : The compound features an azetidine ring, a phenoxy group, and a formyl substituent that contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been reported to act as a positive allosteric modulator for muscarinic receptors, which are implicated in cognitive functions and may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds were reported in the range of 1–8 µM against resistant strains .

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values for cell lines such as MCF-7 breast cancer cells were found to be significant, indicating potential for further development as an anticancer agent .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of azetidine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting their utility in treating conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of azetidine derivatives against various pathogens. The study reported that certain modifications to the azetidine structure enhanced its efficacy against resistant bacterial strains, highlighting the importance of structural optimization in drug development .

Data Tables

Biological Activity MIC (µM) IC50 (µM) Target Pathway
Antimicrobial (Gram-positive)1–5N/ACell membrane disruption
Antimicrobial (Gram-negative)5–8N/ACell membrane disruption
Cytotoxicity (MCF-7 cells)N/A6.8Apoptosis induction
NeuroprotectionN/AN/AAnti-inflammatory pathways

Properties

IUPAC Name

tert-butyl 3-[(4-formylphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-13(9-17)11-20-14-6-4-12(10-18)5-7-14/h4-7,10,13H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHMTACOMLFVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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